molecular formula C9H12ClNS B13621880 (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine

Katalognummer: B13621880
Molekulargewicht: 201.72 g/mol
InChI-Schlüssel: RNIVTFPEVTXPRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H12ClNS It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further linked to a 5-chlorothiophen-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the 5-Chlorothiophen-2-ylmethyl Intermediate: This step involves the chlorination of thiophene to obtain 5-chlorothiophene, which is then subjected to a methylation reaction to form 5-chlorothiophen-2-ylmethyl.

    Cyclopropylation: The 5-chlorothiophen-2-ylmethyl intermediate is then reacted with cyclopropylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it suitable for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical reactivity and stability make it a valuable component in the formulation of advanced materials.

Wirkmechanismus

The mechanism of action of (1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Chlorothiophen-2-yl)methanamine: A related compound with a similar thiophene structure but lacking the cyclopropyl group.

    Cyclopropylamine: A simpler amine with a cyclopropyl group but without the thiophene moiety.

    Thiophene Derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

(1-((5-Chlorothiophen-2-yl)methyl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the 5-chlorothiophen-2-yl moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Eigenschaften

Molekularformel

C9H12ClNS

Molekulargewicht

201.72 g/mol

IUPAC-Name

[1-[(5-chlorothiophen-2-yl)methyl]cyclopropyl]methanamine

InChI

InChI=1S/C9H12ClNS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2H,3-6,11H2

InChI-Schlüssel

RNIVTFPEVTXPRV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=CC=C(S2)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.